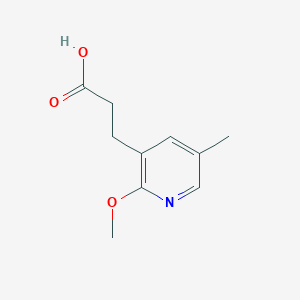
3-(2-メトキシ-5-メチルピリジン-3-イル)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid” is a chemical compound that is used in scientific research . It has a molecular weight of 165.19 . Its unique properties make it invaluable for studying various biochemical processes and developing innovative drugs.
Physical And Chemical Properties Analysis
“3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid” is a pale-yellow to yellow-brown solid . The compound is stored at room temperature .作用機序
3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid inhibits GCPII by binding to the active site of the enzyme. GCPII is responsible for the hydrolysis of N-acetylaspartylglutamate (NAAG), which is an endogenous modulator of glutamate signaling. By inhibiting GCPII, 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid increases the levels of NAAG, which in turn modulates glutamate signaling. Glutamate is a neurotransmitter that plays a critical role in the regulation of various physiological processes such as learning, memory, and synaptic plasticity.
Biochemical and Physiological Effects:
3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid has been shown to have several biochemical and physiological effects. 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid increases the levels of NAAG, which in turn modulates glutamate signaling. Glutamate signaling plays a critical role in the regulation of various physiological processes such as learning, memory, and synaptic plasticity. 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid has also been shown to have neuroprotective effects in various animal models of neurological disorders.
実験室実験の利点と制限
3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid has several advantages and limitations for lab experiments. 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid is a potent inhibitor of GCPII, which makes it a valuable tool for studying the role of GCPII in various physiological processes. However, 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid has poor solubility in water, which can limit its use in some experiments. 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid can also be toxic at high concentrations, which requires careful handling and dosing.
将来の方向性
3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid has several potential future directions for scientific research. 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid can be used as a tool to study the role of GCPII in various physiological processes. 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid can also be used as a starting point for the development of new GCPII inhibitors with improved pharmacological properties. 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid can also be used as a potential therapeutic agent for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Conclusion:
In conclusion, 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid is a versatile molecule that has potential applications in scientific research. 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid is a potent inhibitor of GCPII, which makes it a valuable tool for studying the role of GCPII in various physiological processes. 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid has several advantages and limitations for lab experiments, and future research directions include the development of new GCPII inhibitors with improved pharmacological properties and the potential therapeutic applications of 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid in the treatment of various neurological disorders.
合成法
3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid can be synthesized using various methods. One of the most common methods is the reaction of 2-methoxy-5-methylpyridine with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction yields 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid as a white solid with a high purity level. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
触媒的プロト脱ホウ素化
この化合物は、ピナコールボロン酸エステルの触媒的プロト脱ホウ素化に使用されます . プロト脱ホウ素化は、有機合成における貴重なプロセスですが、十分に開発されていません . この化合物は、δ-®-コニセインとインドリジジン209Bの正式な全合成に使用されています .
反マルコフニコフ水素化メチル化
これは、正式な反マルコフニコフアルケン水素化メチル化に使用されます。これは貴重な変換ですが、知られていません . 水素化メチル化シーケンスは、メトキシ保護された(-)-Δ8-THCとコレステロールに適用されました .
有機中間体
N-(2-メトキシ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-3-イル)シクロプロパンスルホンアミドは、ホウ酸塩とスルホンアミド基を有する有機中間体であり、求核反応とアミド化反応によって合成することができます .
結晶学的および立体配座分析
標題化合物の構造は、結晶学的および立体配座分析のために、1Hおよび13C NMR、IR、MS、および単結晶X線回折によって特徴付けられます .
分子静電ポテンシャルとフロンティア分子軌道研究
密度汎関数理論(DFT)を使用して、標題化合物の分子静電ポテンシャルとフロンティア分子軌道を研究し、化合物の特定の物理的および化学的性質をさらに解明します .
ドラッグキャリアの構築
ボロン酸エステル結合は、単純な構築条件、良好な生体適合性、および生物中のpH、グルコース、ATPなどのさまざまな微小環境の変化に応答する能力などの利点により、刺激応答性薬物キャリアの構築に広く使用されています .
Safety and Hazards
The safety information for “3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid” indicates that it may be harmful if inhaled, absorbed through the skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
3-(2-methoxy-5-methylpyridin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7-5-8(3-4-9(12)13)10(14-2)11-6-7/h5-6H,3-4H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDSMGIGOVETOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

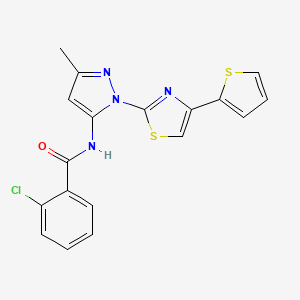
![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2389251.png)
![N-{4-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}butanamide](/img/structure/B2389254.png)
![5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2389259.png)
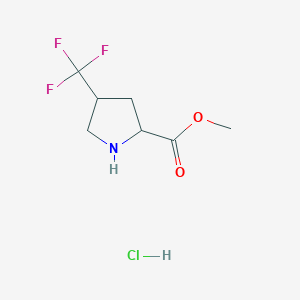
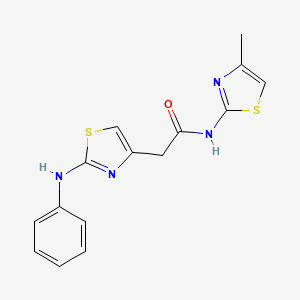

![5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2389263.png)
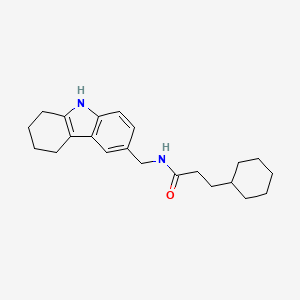
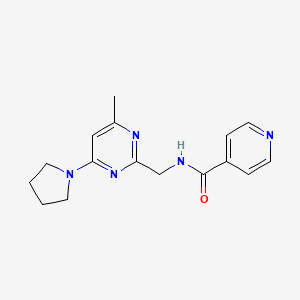

![2-[4-(Ethylcarbamoyl)phenoxy]propanoic acid](/img/structure/B2389268.png)

